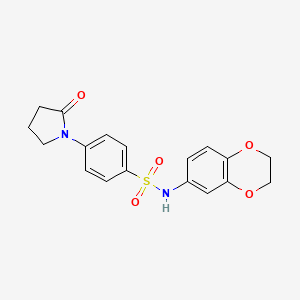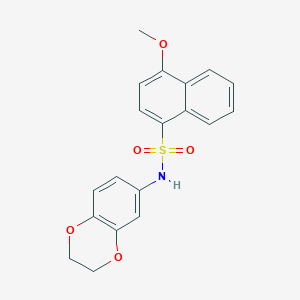
N-(4-bromophenyl)-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(4-bromophenyl)-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
N-(4-bromophenyl)-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide acts as a selective antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a decrease in the activity of the reward and motivation pathways in the brain, which may explain the compound's therapeutic effects in addiction and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It has also been shown to increase the expression of certain genes involved in synaptic plasticity, which may underlie its antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromophenyl)-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide is its selectivity for the dopamine D3 receptor, which allows for more targeted manipulation of this receptor compared to non-selective compounds. However, one limitation of this compound is its relatively low potency, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of directions for future research on N-(4-bromophenyl)-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide. One area of interest is the compound's potential therapeutic applications in neuropsychiatric disorders such as addiction, depression, and schizophrenia. Additionally, further research is needed to elucidate the precise mechanisms underlying the compound's effects on dopamine signaling and synaptic plasticity. Finally, the development of more potent analogs of this compound may allow for more precise manipulation of the dopamine D3 receptor in future experiments.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the compound's ability to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain, and is implicated in a number of neuropsychiatric disorders such as addiction, depression, and schizophrenia. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and to have antidepressant-like effects in rodents.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(2,4-dimethylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3S/c1-14-3-8-18(15(2)13-14)22-9-11-23(12-10-22)19(24)21-17-6-4-16(20)5-7-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQCFEYOIMKXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3610209.png)
![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3610224.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3610226.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3610238.png)
![2-[(4-methoxybenzyl)amino]-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide](/img/structure/B3610240.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B3610242.png)
![2-[(4-bromobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B3610249.png)
![2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B3610257.png)
![4-bromo-N-[3-chloro-2-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B3610262.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3610278.png)
![2-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3610292.png)
![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3610300.png)